molecular formula C19H21BrN2O3 B283739 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Cat. No. B283739
M. Wt: 405.3 g/mol
InChI Key: WTSOTBHOQMAVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB has been found to exhibit potent anticancer properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential for future applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are essential for cancer cell survival and proliferation. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to inhibit the activity of several enzymes, including protein kinase C and phosphoinositide 3-kinase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to exhibit anti-inflammatory and antioxidant effects. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to inhibit the activity of several enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for cancer cells. However, 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide as a therapeutic agent for cancer treatment. Another area of interest is the study of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide's potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.

Scientific Research Applications

3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-24-18-7-4-15(12-17(18)20)19(23)21-16-5-2-14(3-6-16)13-22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

WTSOTBHOQMAVTQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br

solubility

14.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.